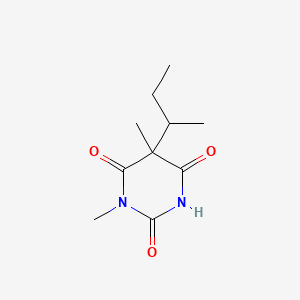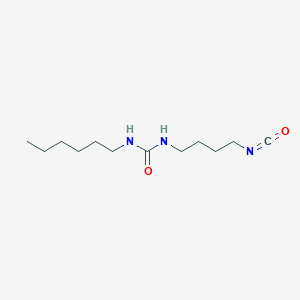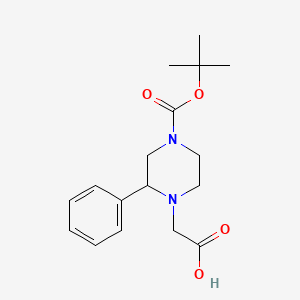![molecular formula C13H14O3S B14178565 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-58-7](/img/structure/B14178565.png)
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: is an organic compound that features a benzene ring substituted with an ethyl group, a furan-2-ylmethylsulfanyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol can be achieved through a multi-step process involving the following key steps:
Formation of the furan-2-ylmethylsulfanyl group: This can be done by reacting furan-2-carbaldehyde with a thiol compound under suitable conditions to form the furan-2-ylmethylsulfanyl intermediate.
Substitution on the benzene ring: The furan-2-ylmethylsulfanyl intermediate is then reacted with a benzene derivative that has an ethyl group and two hydroxyl groups at the desired positions. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the furan-2-ylmethylsulfanyl group can interact with biological macromolecules through sulfur-based interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: can be compared with other similar compounds such as:
2-Ethyl-5-methylfuran: Similar furan ring structure but lacks the benzene ring and hydroxyl groups.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Contains a furanone ring with hydroxyl and ethyl groups but lacks the benzene ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: Features a furan ring and a pentenone structure but lacks the benzene ring and hydroxyl groups.
The uniqueness of This compound lies in its combination of a benzene ring with hydroxyl groups and a furan-2-ylmethylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
923267-58-7 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-ethyl-3-(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H14O3S/c1-2-9-6-11(14)13(15)12(7-9)17-8-10-4-3-5-16-10/h3-7,14-15H,2,8H2,1H3 |
InChI Key |
ZNCDHDKBARIKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)SCC2=CC=CO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)
![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
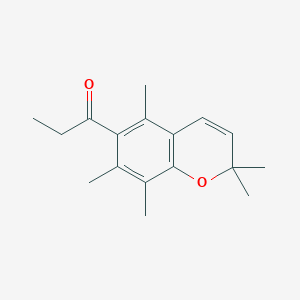
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
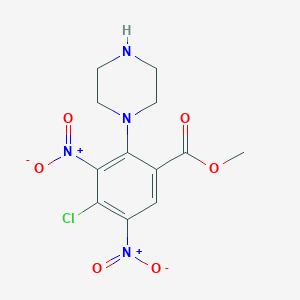
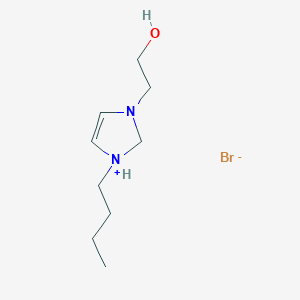
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
